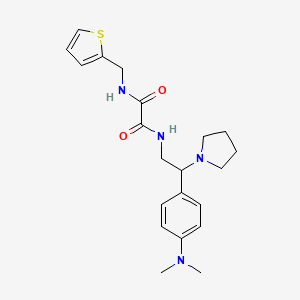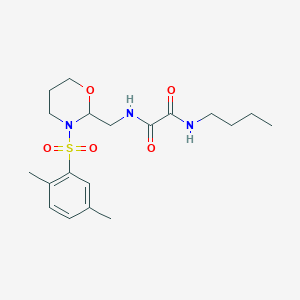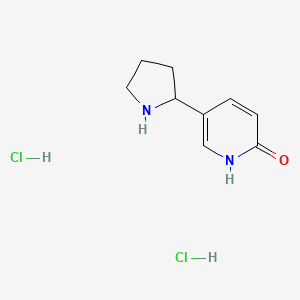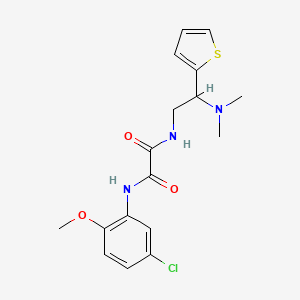
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Improved Synthesis Techniques : Research led by Obydennov et al. (2013) demonstrated an improved synthesis method involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to derivatives with good yields, which could potentially be applied to the synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Microwave-Assisted Synthesis : El‐Borai et al. (2013) discussed the microwave irradiation technique for synthesizing pyrazolopyridine derivatives, a method potentially applicable for efficient synthesis of complex molecules like this compound (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Bioisosteric Analogues and Binding Studies
- Bioisosteric Analogues : Blair et al. (1999) explored the synthesis and biological activity of thienopyrroles as potential bioisosteres for N,N-dimethyltryptamine, indicating the potential of similar structures like this compound in receptor binding studies (Blair, Marona-Lewicka, Kanthasamy, Lucaites, Nelson, & Nichols, 1999).
Catalysis
- Copper-Catalyzed Reactions : Chen et al. (2023) discovered that certain oxalamides, similar in structure to this compound, can effectively catalyze the coupling of alkynes and aryl halides, indicating potential catalytic applications of such compounds (Chen, Li, Xu, & Ma, 2023).
Molecular Structure and Analysis
- Structural Analysis : Singh et al. (2014) conducted a mixed experimental and DFT study on a pyrrole derivative, which could be analogous in the study of the molecular structure of this compound for electronic and material applications (Singh, Rawat, & Sahu, 2014).
Optical and Electronic Properties
- Electronic Device Stability : Kumar et al. (2018) synthesized and analyzed a diketopyrrolopyrrole derivative for use in electronic devices, suggesting similar potential uses for this compound in stable electronic devices with polymeric gate dielectric (Kumar, Palai, Shin, Kwon, & Pyo, 2018).
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24(2)17-9-7-16(8-10-17)19(25-11-3-4-12-25)15-23-21(27)20(26)22-14-18-6-5-13-28-18/h5-10,13,19H,3-4,11-12,14-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGGEAYWJJBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)


![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)

![3-[(2-Bromoacetyl)amino]benzamide](/img/structure/B2401353.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)
![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)